- The enantioselective addition of 1-fluoro-1-nitro(phenylsulfonyl)methane to isatin-derived ketimines, Organic & Biomolecular Chemistry, 2017, 15(43), 9071-9076

Cas no 910650-82-7 ((Fluoromethylenedisulfonyl)dibenzene)

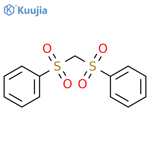

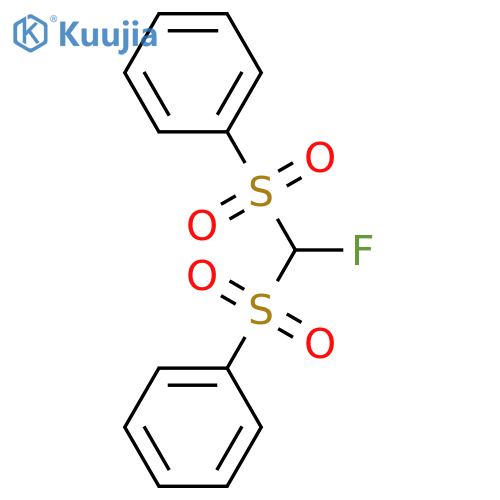

910650-82-7 structure

商品名:(Fluoromethylenedisulfonyl)dibenzene

CAS番号:910650-82-7

MF:C13H11FO4S2

メガワット:314.352444887161

MDL:MFCD11036372

CID:828489

PubChem ID:16079185

(Fluoromethylenedisulfonyl)dibenzene 化学的及び物理的性質

名前と識別子

-

- Fluorobis(phenylsulfonyl)methane

- (Methylenedisulfonyl)dibenzene

- (PhSO2)2CH2

- (PhSO2)2CHF

- 1-(fluoro(phenylsulfonyl)methylsulfonyl)benzene

- bis(benzenesulfonyl)fluoromethane

- Bis(benzenesulfonyl)methane

- Bis-(phenylsulfonyl)-methan

- bis(phenylsulfonyl)methaneyl-1,3-butadiene

- BIS(PHENYLSULPHONYL)METHANE

- bis-phenylsulfonyl methane

- CH2(SO2Ph)2

- CHF(SO2Ph)2

- Di(phenylsulfonyl)methane

- METHYLENEBIS(PHENYL SULFONE)

- 1,1′-[(Fluoromethylene)bis(sulfonyl)]bis[benzene] (ACI)

- 1-Fluoro-1,1-bis(phenylsulfonyl)methane

- 1-Fluorobis(phenylsulfonyl)methane

- SCHEMBL1357362

- 1,1'-[(fluoromethanediyl)disulfonyl]dibenzene

- [benzenesulfonyl(fluoro)methyl]sulfonylbenzene

- TUZGMBZILYZZRU-UHFFFAOYSA-N

- G73531

- fluoro-bis(phenylsulfonyl)methane

- DB-351669

- CS-0134182

- (Fluoromethylenedisulfonyl)dibenzene

- AKOS015913966

- 910650-82-7

-

- MDL: MFCD11036372

- インチ: 1S/C13H11FO4S2/c14-13(19(15,16)11-7-3-1-4-8-11)20(17,18)12-9-5-2-6-10-12/h1-10,13H

- InChIKey: TUZGMBZILYZZRU-UHFFFAOYSA-N

- ほほえんだ: O=S(C(S(C1C=CC=CC=1)(=O)=O)F)(C1C=CC=CC=1)=O

計算された属性

- せいみつぶんしりょう: 314.00800

- どういたいしつりょう: 314.00827934g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 20

- 回転可能化学結合数: 4

- 複雑さ: 456

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 85Ų

じっけんとくせい

- 色と性状: No data avaiable

- 密度みつど: 1.4±0.1 g/cm3

- ゆうかいてん: 114-115℃ (hexane )

- ふってん: 539.6±50.0 °C at 760 mmHg

- フラッシュポイント: 280.1±30.1 °C

- PSA: 85.04000

- LogP: 4.34890

- じょうきあつ: No data available

(Fluoromethylenedisulfonyl)dibenzene セキュリティ情報

- シグナルワード:Warning

- 危害声明: H319 (100%)

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: 24/25

- ちょぞうじょうけん:4°Cで貯蔵して、-4°Cはもっと良いです

(Fluoromethylenedisulfonyl)dibenzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1204822-250mg |

(Fluoromethylenedisulfonyl)dibenzene |

910650-82-7 | 98% | 250mg |

¥1236.00 | 2024-04-25 | |

| TRC | F597984-50mg |

(Fluoromethylenedisulfonyl)dibenzene |

910650-82-7 | 50mg |

$620.00 | 2023-05-18 | ||

| eNovation Chemicals LLC | D379277-1g |

Fluorobis(phenylsulfonyl)methane |

910650-82-7 | 97% | 1g |

$650 | 2024-05-24 | |

| Aaron | AR00GXTJ-5g |

Fluorobis(phenylsulfonyl)methane |

910650-82-7 | 98% | 5g |

$1040.00 | 2025-02-13 | |

| Aaron | AR00GXTJ-250mg |

Fluorobis(phenylsulfonyl)methane |

910650-82-7 | 98% | 250mg |

$139.00 | 2025-02-13 | |

| eNovation Chemicals LLC | D379277-5g |

Fluorobis(phenylsulfonyl)methane |

910650-82-7 | 97% | 5g |

$1920 | 2025-02-25 | |

| eNovation Chemicals LLC | D379277-100mg |

Fluorobis(phenylsulfonyl)methane |

910650-82-7 | 97% | 100mg |

$180 | 2025-02-25 | |

| eNovation Chemicals LLC | D379277-250mg |

Fluorobis(phenylsulfonyl)methane |

910650-82-7 | 97% | 250mg |

$260 | 2025-02-25 | |

| eNovation Chemicals LLC | D379277-1g |

Fluorobis(phenylsulfonyl)methane |

910650-82-7 | 97% | 1g |

$650 | 2025-02-25 | |

| TRC | F597984-10mg |

(Fluoromethylenedisulfonyl)dibenzene |

910650-82-7 | 10mg |

$155.00 | 2023-05-18 |

(Fluoromethylenedisulfonyl)dibenzene 合成方法

ごうせいかいろ 1

はんのうじょうけん

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 2 h, 0 °C

1.2 Reagents: Selectfluor Solvents: Tetrahydrofuran ; 0 °C; overnight, 25 °C

1.2 Reagents: Selectfluor Solvents: Tetrahydrofuran ; 0 °C; overnight, 25 °C

リファレンス

ごうせいかいろ 2

はんのうじょうけん

1.1 Reagents: Sodium tert-butoxide , Zinc chloride Solvents: Tetrahydrofuran ; rt

1.2 Reagents: Selectfluor

1.2 Reagents: Selectfluor

リファレンス

- Lewis Base-catalyzed β-Addition of (Arylsulfonyl) fluoromethane Derivatives to Allenoates, ChemistrySelect, 2022, 7(27),

ごうせいかいろ 3

はんのうじょうけん

1.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -78 °C; 30 min, -78 °C

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

リファレンス

- Efficient synthesis of α-(fluoro/chloro/methoxy)disulfonylmethane derivatives as tunable substituted methyl synthons via a new C-S bond forming strategy, Journal of Fluorine Chemistry, 2010, 131(10), 1007-1012

ごうせいかいろ 4

はんのうじょうけん

1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane , Water ; 0 °C; 0 °C → rt; 6 h, rt

リファレンス

- Synthesis of Fluorinated β-Ketosulfones and gem-Disulfones by Nucleophilic Fluoroalkylation of Esters and Sulfinates with Di- and Monofluoromethyl Sulfones, Journal of Organic Chemistry, 2009, 74(10), 3767-3771

ごうせいかいろ 5

はんのうじょうけん

1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 0 °C; overnight, rt

リファレンス

- Regioselective electrochemical monofluorination of α-sulfonyl sulfides, Synlett, 2008, (11), 1714-1718

ごうせいかいろ 6

はんのうじょうけん

1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; 0.5 h, rt

1.2 Reagents: Acetic acid, anhydride with hypofluorous acid Solvents: Acetic acid , Acetonitrile ; > 1 min, rt

1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt

1.2 Reagents: Acetic acid, anhydride with hypofluorous acid Solvents: Acetic acid , Acetonitrile ; > 1 min, rt

1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt

リファレンス

- Mono and difluorination of centers α to sulfonates and phosphonates using AcOF, Journal of Fluorine Chemistry, 2013, 146, 66-69

ごうせいかいろ 7

はんのうじょうけん

1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ; 1 h, 0 °C

1.2 Reagents: Selectfluor Solvents: Dimethylformamide ; 0 °C; 3 h, rt

1.3 Reagents: Sulfuric acid Solvents: Water ; rt

1.2 Reagents: Selectfluor Solvents: Dimethylformamide ; 0 °C; 3 h, rt

1.3 Reagents: Sulfuric acid Solvents: Water ; rt

リファレンス

- Nucleophilic Fluoroalkylation of Epoxides with Fluorinated Sulfones, Journal of Organic Chemistry, 2006, 71(18), 6829-6833

ごうせいかいろ 8

はんのうじょうけん

1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane

リファレンス

- Benzene, 1,1-[(Fluoromethylene)bis(sulfonyl)]bis-, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, ,

ごうせいかいろ 9

はんのうじょうけん

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 0.5 h, rt

1.2 Reagents: Selectfluor Solvents: Acetonitrile ; 0 °C; 3 h, rt

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Selectfluor Solvents: Acetonitrile ; 0 °C; 3 h, rt

1.3 Reagents: Ammonium chloride Solvents: Water

リファレンス

- Fluorobis(phenylsulfonyl)methane: a fluoromethide equivalent and palladium-catalyzed enantioselective allylic monofluoromethylation, Angewandte Chemie, 2006, 45(30), 4973-4977

ごうせいかいろ 10

はんのうじょうけん

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 30 min, 0 °C

1.2 Reagents: Selectfluor Solvents: Acetonitrile ; 0 °C; 12 h, rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

1.2 Reagents: Selectfluor Solvents: Acetonitrile ; 0 °C; 12 h, rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

リファレンス

- Nucleophilic Fluoroalkylation of α,β-Enones, Arynes, and Activated Alkynes with Fluorinated Sulfones: Probing the Hard/Soft Nature of Fluorinated Carbanions, Journal of Organic Chemistry, 2008, 73(15), 5699-5713

ごうせいかいろ 11

はんのうじょうけん

1.1 Solvents: Dimethylformamide , Tetrahydrofuran ; 1 h, 0 °C

1.2 Reagents: Selectfluor Solvents: Dimethylformamide ; 0 °C; overnight

1.2 Reagents: Selectfluor Solvents: Dimethylformamide ; 0 °C; overnight

リファレンス

- Organocatalytic alkynylation of densely functionalized monofluorinated derivatives: C(sp3)-C(sp) coupling, Tetrahedron Letters, 2013, 54(16), 2097-2100

ごうせいかいろ 12

はんのうじょうけん

1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane

リファレンス

- Benzene, 1,1'-[(Fluoromethylene)-bis(sulfonyl)]bis-, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2010, 1, 1-4

ごうせいかいろ 13

はんのうじょうけん

1.1 Reagents: Potassium tert-butoxide Solvents: DMSO-d6 ; 20 °C

1.2 Reagents: Acetic acid ; 20 °C

1.2 Reagents: Acetic acid ; 20 °C

リファレンス

- The Nucleophilicity of Persistent α-Monofluoromethide Anions, Angewandte Chemie, 2016, 55(41), 12845-12849

ごうせいかいろ 14

はんのうじょうけん

1.1 Reagents: Hexamethyldisilazane , Potassium hydride Solvents: Tetrahydrofuran ; 20 - 30 min, 0 °C; 30 min, rt

1.2 Solvents: Tetrahydrofuran ; 30 min, -78 °C; 30 min, -78 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; cooled

1.2 Solvents: Tetrahydrofuran ; 30 min, -78 °C; 30 min, -78 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; cooled

リファレンス

- Preparation of α-fluorobis(phenylsulfonyl)methane (FBSM), Organic Syntheses, 2013, 90, 130-144

(Fluoromethylenedisulfonyl)dibenzene Raw materials

- Benzene, [[fluoro(phenylsulfonyl)methyl]thio]-

- Fluoromethyl Phenyl Sulfone

- Bis(phenylsulfonyl)methane

- benzenesulfonyl fluoride

- Benzene, [[fluoro(phenylsulfinyl)methyl]sulfonyl]-

(Fluoromethylenedisulfonyl)dibenzene Preparation Products

(Fluoromethylenedisulfonyl)dibenzene 関連文献

-

Andrea-Nekane R. Alba,Xavier Companyó,Ramon Rios Chem. Soc. Rev. 2010 39 2018

-

2. Catalytic enantioselective synthesis of fluoromethylated stereocenters by asymmetric hydrogenationJianping Yang,Sudipta Ponra,Xingzhen Li,Bram B. C. Peters,Luca Massaro,Taigang Zhou,Pher G. Andersson Chem. Sci. 2022 13 8590

-

Sabita Nayak,Pravati Panda,Sujitlal Bhakta,Sambita Kumar Mishra,Seetaram Mohapatra RSC Adv. 2016 6 96154

-

Masamichi Ogasawara,Hidetoshi Murakami,Tatsuya Furukawa,Tamotsu Takahashi,Norio Shibata Chem. Commun. 2009 7366

-

Jinbo Hu,Wei Zhang,Fei Wang Chem. Commun. 2009 7465

910650-82-7 ((Fluoromethylenedisulfonyl)dibenzene) 関連製品

- 2248325-37-1(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(pentan-3-yl)-1H-pyrazole-5-carboxylate)

- 612-45-3(4-Methyl-2-nitro-N-acetylbenzeneamine)

- 338750-76-8(4-(4-CHLOROPHENYL)-7,7-DIMETHYL-4,6,7,8-TETRAHYDRO-2H-CHROMENE-2,5(3H)-DIONE)

- 1260002-41-2(5-Fluoro-2-(trifluoromethyl)-DL-phenylalanine)

- 338401-19-7((E)-N-{1-[2-(4-Fluorophenyl)cyclopropyl]ethylidene}hydroxylamine)

- 1379860-51-1(2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(1,3-thiazol-5-yl)propanoic acid)

- 122845-35-6(2-Methyl-4-(3-pyridyl)thiazole)

- 108368-96-3(4-Ethyl-1-naphthaleneMethanol)

- 2098111-15-8(2-Chloro-1-(4-(cyclopropanecarbonyl)piperazin-1-yl)butan-1-one)

- 396-01-0(Triamterene)

推奨される供給者

Jincang Pharmaceutical (Shanghai) Co., LTD.

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬